molecular formula C20H30N4O3 B5414317 (3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5414317
M. Wt: 374.5 g/mol
InChI Key: OUVXYBCDAVNFKQ-RBUKOAKNSA-N
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Description

The compound (3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[3,4-d][1,3]oxazol-2-one core, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[3,4-d][1,3]oxazol-2-one core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the ethylpyridinyl and morpholinylpropyl groups: These groups are introduced through nucleophilic substitution reactions, often using reagents such as alkyl halides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one exerts its effects depends on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It could interact with cell surface receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific structural features, which confer distinct reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-2-16-4-5-17(21-12-16)13-23-14-18-19(15-23)27-20(25)24(18)7-3-6-22-8-10-26-11-9-22/h4-5,12,18-19H,2-3,6-11,13-15H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVXYBCDAVNFKQ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN2CC3C(C2)OC(=O)N3CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CN2C[C@H]3[C@@H](C2)OC(=O)N3CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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